1-(Pyridin-4-yl)pentan-1-amine dihydrochloride 1-(Pyridin-4-yl)pentan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13739086
InChI: InChI=1S/C10H16N2.2ClH/c1-2-3-4-10(11)9-5-7-12-8-6-9;;/h5-8,10H,2-4,11H2,1H3;2*1H
SMILES: CCCCC(C1=CC=NC=C1)N.Cl.Cl
Molecular Formula: C10H18Cl2N2
Molecular Weight: 237.17 g/mol

1-(Pyridin-4-yl)pentan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13739086

Molecular Formula: C10H18Cl2N2

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-4-yl)pentan-1-amine dihydrochloride -

Specification

Molecular Formula C10H18Cl2N2
Molecular Weight 237.17 g/mol
IUPAC Name 1-pyridin-4-ylpentan-1-amine;dihydrochloride
Standard InChI InChI=1S/C10H16N2.2ClH/c1-2-3-4-10(11)9-5-7-12-8-6-9;;/h5-8,10H,2-4,11H2,1H3;2*1H
Standard InChI Key XWVJVIQHOJHKIC-UHFFFAOYSA-N
SMILES CCCCC(C1=CC=NC=C1)N.Cl.Cl
Canonical SMILES CCCCC(C1=CC=NC=C1)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

1-(Pyridin-4-yl)pentan-1-amine hydrochloride belongs to the class of alkylamine derivatives featuring a pyridine ring. The molecular formula is C₁₀H₁₇ClN₂, with a molecular weight of 200.71 g/mol. The compound’s structure consists of a pentyl chain attached to the pyridine ring at the 4-position, with an amine group at the terminal carbon, forming a hydrochloride salt to enhance solubility.

Structural Characteristics

  • Pyridine Ring: The aromatic pyridine moiety contributes to the compound’s basicity and potential for π-π interactions in biological systems.

  • Alkyl Chain: The five-carbon chain introduces hydrophobicity, influencing membrane permeability in pharmacological contexts.

  • Salt Form: The hydrochloride salt improves aqueous solubility, a critical factor for in vitro assays.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₀H₁₇ClN₂
Molecular Weight200.71 g/mol
CAS Number1864057-03-3
IUPAC Name1-pyridin-4-ylpentan-1-amine; hydrochloride
SMILESCCCCC(C₁=CC=NC=C₁)N.Cl

Synthesis and Manufacturing

The synthesis of 1-(pyridin-4-yl)pentan-1-amine hydrochloride typically involves nucleophilic substitution or reductive amination reactions. While detailed protocols are proprietary, general pathways include:

Reductive Amination

  • Aldehyde Formation: Pentanal reacts with pyridine-4-carbaldehyde under basic conditions.

  • Imine Intermediate: The aldehyde-amine condensation forms an imine, which is reduced using sodium borohydride or catalytic hydrogenation .

  • Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Scalability and Industrial Production

Applications in Research

Medicinal Chemistry

Pyridine derivatives are prized for their bioisosteric properties. Although direct studies on this compound are sparse, structurally analogous molecules exhibit:

  • Receptor Modulation: Interaction with serotonin and dopamine receptors, implicating potential in neurological drug development.

  • Enzyme Inhibition: Pyridine-containing amines often inhibit kinases or proteases, making them candidates for anticancer therapies.

Material Science

The compound’s amine group enables functionalization into polymers or coordination complexes, with applications in catalysis and sensor technology.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesApplicationsSource
4-(Pyridin-4-yl)butan-1-amine dihydrochlorideC₉H₁₄Cl₂N₂Shorter alkyl chain (4 carbons)Neuropharmacology
(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochlorideC₈H₁₄Cl₂N₂Chiral center, shorter chainAsymmetric synthesis

The pentan-1-amine variant’s longer chain may enhance lipid solubility compared to its butan-1-amine counterpart . Chirality in the propan-1-amine derivative introduces stereochemical complexity absent in the target compound.

Research Findings and Future Directions

Preclinical Studies

  • In Silico Modeling: Molecular docking studies predict affinity for G protein-coupled receptors (GPCRs), warranting experimental validation.

  • Metabolic Stability: Pyridine amines generally exhibit moderate hepatic clearance, suggesting need for prodrug strategies.

Synthetic Challenges

  • Regioselectivity: Achieving selective functionalization of the pyridine ring remains a hurdle .

  • Salt Optimization: Comparative studies between hydrochloride and dihydrochloride forms could refine solubility profiles.

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